2-Chlorobenzonitrile
Overview
Description
2-Chlorobenzonitrile is an organic compound with the chemical formula ClC₆H₄CN. It is a white crystalline solid that is one of the three isomers of chlorobenzonitrile. This compound is of significant commercial interest due to its applications in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
2-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN It’s known that this compound is of commercial interest as a precursor to 2-amino-5-nitrobenzonitrile, a precursor to dyes .
Mode of Action
It’s known that it’s produced industrially by ammoxidation of 2-chlorotoluene
Biochemical Pathways
It’s known that it’s used as a precursor in the synthesis of dyes , which suggests it may be involved in biochemical pathways related to dye synthesis and application
Pharmacokinetics
Its molecular weight is 137.566 g·mol−1 , which may influence its bioavailability
Result of Action
As a precursor to dyes , it may play a role in the synthesis and application of these dyes
Action Environment
It’s known that it’s a white solid , which suggests it may have certain stability characteristics under standard conditions
Biochemical Analysis
Biochemical Properties
It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene
Cellular Effects
It is known that exposure to small amounts of cyanide compounds over long periods of time can cause symptoms of irritation of the upper respiratory tract and eyes .
Molecular Mechanism
It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene
Temporal Effects in Laboratory Settings
It is known that the compound is a white solid with a melting point of 44.6 °C .
Dosage Effects in Animal Models
It is known that exposure to small amounts of cyanide compounds over long periods of time can cause symptoms of irritation of the upper respiratory tract and eyes .
Metabolic Pathways
It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene .
Transport and Distribution
It is known that the compound is a white solid .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of o-chlorobenzoic acid with urea. The mixture is heated to about 140°C, causing it to melt and react vigorously, releasing a large amount of gas. The temperature then rises automatically to 220-230°C for about 2 hours. After cooling, the solid product is filtered, washed with ammonia and water, and then dried to obtain this compound .
Another method involves the ammoxidation of 2-chlorotoluene using V₂O₅/Al₂O₃ catalysts in a fixed bed reactor at atmospheric pressure. This method is highly selective and efficient for producing this compound .
Industrial Production Methods
Industrially, this compound is produced primarily through the ammoxidation of 2-chlorotoluene. This process involves the catalytic oxidation of 2-chlorotoluene in the presence of ammonia and air, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed
Substitution: Products include various substituted benzonitriles.
Reduction: The primary product is 2-chlorobenzylamine.
Oxidation: The main product is 2-chlorobenzoic acid.
Scientific Research Applications
2-Chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs, including anti-malarial agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzonitrile
- 2-Bromobenzonitrile
- 2-Iodobenzonitrile
Comparison
2-Chlorobenzonitrile is unique due to the presence of the chlorine atom, which influences its reactivity and physical properties. Compared to its fluorine, bromine, and iodine counterparts, this compound has distinct reactivity patterns in nucleophilic aromatic substitution reactions. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
2-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQMJMIYICNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052593 | |
Record name | 2-Chlorobenzonitrile | |
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Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Slightly soluble in water; [MSDSonline] | |
Record name | 2-Chlorobenzonitrile | |
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CAS No. |
873-32-5, 61593-47-3 | |
Record name | 2-Chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-32-5 | |
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Record name | Benzonitrile, 2-chloro- | |
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Record name | Benzonitrile, chloro- | |
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Record name | 2-Chlorobenzonitrile | |
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Record name | Benzonitrile, 2-chloro- | |
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Record name | 2-Chlorobenzonitrile | |
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Record name | 2-chlorobenzonitrile | |
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Record name | 2-Chlorobenzonitrile | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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